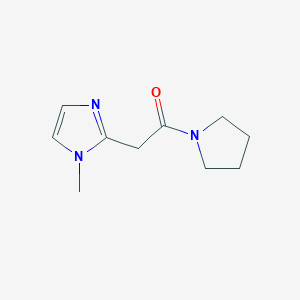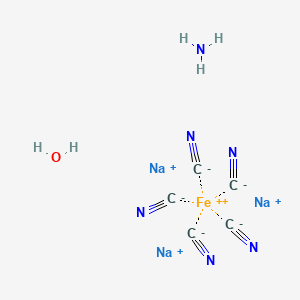
Pentacyanoammineferroate(ii) sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a yellow crystalline solid that is soluble in water and commonly used in various industrial, medical, and environmental applications.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Sodium amminepentacyanoferrate(II) hydrate undergoes various types of chemical reactions, including ligand substitution and redox reactions. Common reagents used in these reactions include acids, bases, and other ligands such as N-heterocyclic cations . The major products formed from these reactions depend on the specific reagents and conditions used. For example, ligand substitution reactions can lead to the formation of different pentacyanoferrate(II) complexes .
Wissenschaftliche Forschungsanwendungen
Sodium amminepentacyanoferrate(II) hydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent in coordination chemistry and as a precursor for the synthesis of other coordination compounds . In biology and medicine, it is studied for its potential use in drug delivery systems and as a contrast agent in imaging techniques . In industry, it is used in the production of pigments, as an anti-caking agent in salt, and in the treatment of wastewater.
Wirkmechanismus
The mechanism of action of sodium amminepentacyanoferrate(II) hydrate involves ligand substitution and redox reactions. The compound can interact with various molecular targets, including metal ions and organic ligands, through its cyanide and ammonia ligands . These interactions can lead to the formation of new coordination complexes and the release of free cyanide ions, which can further participate in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Sodium amminepentacyanoferrate(II) hydrate is similar to other pentacyanoferrate(II) complexes, such as potassium ferrocyanide (K₄[Fe(CN)₆]) and sodium nitroprusside (Na₂[Fe(CN)₅(NO)]·2H₂O) . it is unique in its ability to form stable complexes with ammonia ligands, which can enhance its reactivity and versatility in various applications . Other similar compounds include pentacyanoferrate(II) complexes with different ligands, such as 1-(4-pyridyl)pyridinium and 4,4’-bipyridine .
Eigenschaften
Molekularformel |
C5H5FeN6Na3O |
|---|---|
Molekulargewicht |
289.95 g/mol |
IUPAC-Name |
trisodium;azane;iron(2+);pentacyanide;hydrate |
InChI |
InChI=1S/5CN.Fe.H3N.3Na.H2O/c5*1-2;;;;;;/h;;;;;;1H3;;;;1H2/q5*-1;+2;;3*+1; |
InChI-Schlüssel |
PMWKEYGQPRLZKM-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.O.[Na+].[Na+].[Na+].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


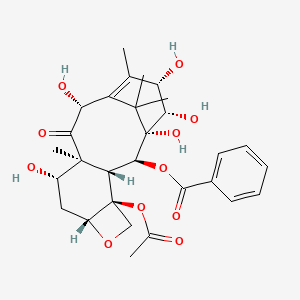
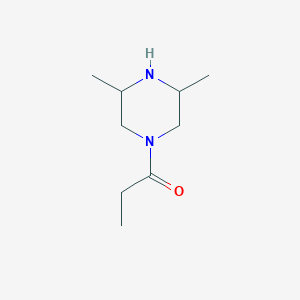
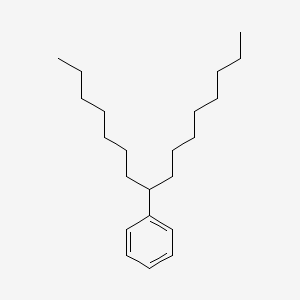

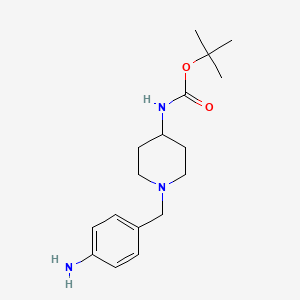
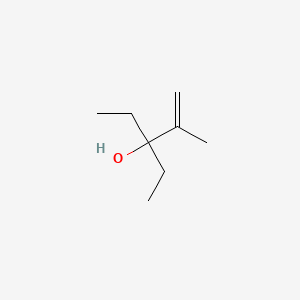
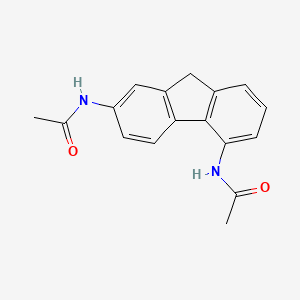
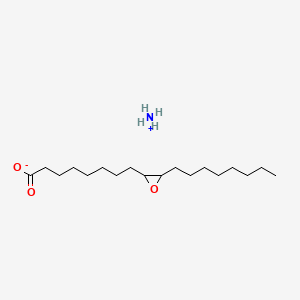
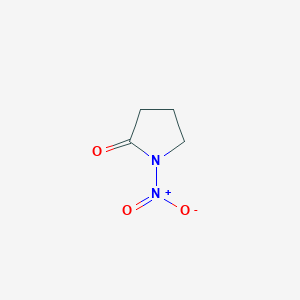
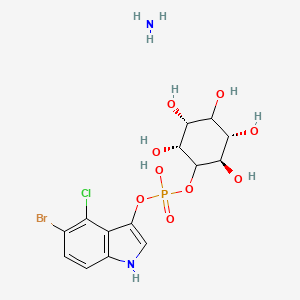
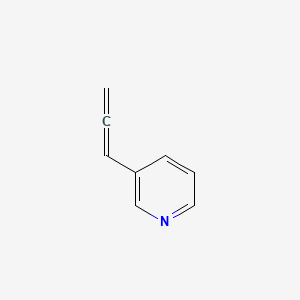

![ethyl (2E)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene]acetate](/img/structure/B13818578.png)
